Cas no 2228451-52-1 (3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine)

3-(2-Amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine is a heterocyclic compound featuring a thiazole core linked to a dimethylaminopyridine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both amino and dimethylamino groups enhances its reactivity, facilitating further functionalization for the synthesis of bioactive molecules. Its rigid, conjugated system may contribute to binding affinity in medicinal chemistry applications, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's stability and solubility profile allow for versatile use in organic synthesis and drug discovery workflows.
3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine structure
2228451-52-1 structure
Product Name:3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine
CAS No:2228451-52-1
MF:C10H12N4S
MW:220.294079780579
CID:6396324
PubChem ID:165849574
Update Time:2025-10-29

3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine
    • 2228451-52-1
    • EN300-1741750
    • Inchi: 1S/C10H12N4S/c1-14(2)9-7(4-3-5-12-9)8-6-15-10(11)13-8/h3-6H,1-2H3,(H2,11,13)
    • InChI Key: PQLYCZLNHYWHIG-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1=CC=CN=C1N(C)C

Computed Properties

  • Exact Mass: 220.07826757g/mol
  • Monoisotopic Mass: 220.07826757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 83.3Ų

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Additional information on 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine

Introduction to 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine (CAS No. 2228451-52-1)

3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2228451-52-1, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a thiazole ring and a pyridine moiety, which are both well-known for their roles in various biological and pharmacological activities.

The thiazole core is a heterocyclic compound that is widely recognized for its presence in numerous bioactive molecules. Its stability and reactivity make it a valuable scaffold in medicinal chemistry. In particular, the 2-amino substituent on the thiazole ring in this compound enhances its potential as a pharmacophore, allowing for interactions with biological targets such as enzymes and receptors. The pyridine component further contributes to the compound's versatility, enabling it to participate in hydrogen bonding and other forms of molecular recognition.

The N,N-dimethylation of the pyridine nitrogen atoms in 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine introduces additional functional groups that can influence the compound's solubility, bioavailability, and metabolic stability. These modifications are often employed in drug design to optimize pharmacokinetic properties and enhance binding affinity to biological targets. The overall structure of this compound suggests that it may exhibit multiple modes of action, making it a promising candidate for further investigation.

In recent years, there has been growing interest in the development of novel therapeutic agents based on heterocyclic compounds. The combination of thiazole and pyridine moieties has been particularly fruitful in this regard. For instance, derivatives of these structures have shown promise in treating various diseases, including infectious diseases, cancer, and inflammatory conditions. The specific arrangement of functional groups in 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine positions it as a potential lead compound for further medicinal chemistry exploration.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex molecules. By modifying specific atoms or groups within the structure, chemists can generate libraries of derivatives with tailored properties. This approach is particularly useful in high-throughput screening programs aimed at identifying new drugs. The flexibility offered by the thiazole-pyridine core allows for diverse chemical modifications while maintaining core pharmacological activity.

The synthesis of 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the heterocyclic ring system followed by functional group transformations such as amination and alkylation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce specific substituents with high precision.

Evaluation of the pharmacological properties of this compound is crucial for determining its potential therapeutic applications. In vitro studies have been conducted to assess its interaction with various biological targets, including enzymes like kinases and proteases, which are often implicated in disease pathways. Additionally, cellular assays can provide insights into the compound's ability to modulate signaling pathways relevant to diseases such as cancer and inflammation.

The pharmacokinetic profile of 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine is another critical factor that influences its suitability as a drug candidate. Parameters such as absorption, distribution, metabolism, and excretion (ADME) need to be thoroughly characterized to predict how the compound behaves within an organism. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential tools for analyzing the compound's degradation products and metabolic pathways.

In conclusion, 3-(2-amino-1,3-thiazol-4-yl)-N,N-dimethylpyridin-2-amine represents an exciting opportunity for pharmaceutical research due to its unique structural features and potential biological activities. Its combination of a thiazole ring with N,N-dimethylpyridine moieties offers a versatile platform for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for heterocyclic compounds like this one, it is likely that additional derivatives will be developed with improved pharmacological profiles.

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